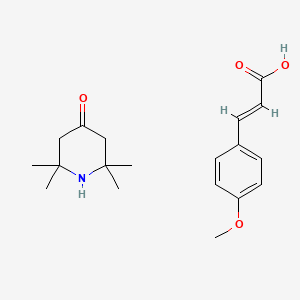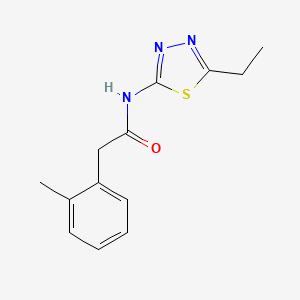![molecular formula C16H13ClN2O3S2 B5307767 2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE](/img/structure/B5307767.png)
2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The chlorinated nitrophenyl group can be introduced through a nucleophilic substitution reaction, where the benzothiazole core reacts with 2-chloro-6-nitrobenzyl chloride in the presence of a base. The ethoxy group is then added via an etherification reaction using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the chlorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution, while electrophilic substitution may require acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Lacks the chlorinated nitrophenyl and ethoxy groups, resulting in different chemical properties and reactivity.
2-mercaptobenzothiazole:
6-ethoxy-2-benzothiazolamine: Similar to the target compound but with an amino group instead of the chlorinated nitrophenyl group.
属性
IUPAC Name |
2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-6-ethoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-22-10-6-7-13-15(8-10)24-16(18-13)23-9-11-12(17)4-3-5-14(11)19(20)21/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHYKGSTLTZXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethoxyphenyl)-3-[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]-2-propen-1-one](/img/structure/B5307695.png)
![1-benzyl-4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid](/img/structure/B5307700.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5307707.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5307708.png)
![(1R*,2R*)-N-methyl-2-phenyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide](/img/structure/B5307712.png)
![2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B5307728.png)

![(4aS*,8aR*)-6-[4-(1H-imidazol-1-yl)butanoyl]-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307740.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5307751.png)
![(5E)-1-(3-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5307759.png)
![N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5307772.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5307791.png)

